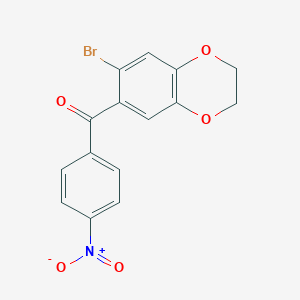

(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-nitrophenyl)methanone

Übersicht

Beschreibung

(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-nitrophenyl)methanone: is an organic compound that features a brominated benzodioxin ring fused with a nitrophenyl methanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-nitrophenyl)methanone typically involves the following steps:

Formation of the Benzodioxin Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

Bromination: The benzodioxin ring is then brominated at the 7-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Coupling with 4-Nitrobenzoyl Chloride: The brominated benzodioxin is then coupled with 4-nitrobenzoyl chloride in the presence of a base like pyridine or triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various substitution reactions.

Substitution: The bromine atom in the benzodioxin ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted benzodioxin derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-nitrophenyl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of both bromine and nitro groups suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical transformations makes it versatile for creating functionalized materials.

Wirkmechanismus

The mechanism by which (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-nitrophenyl)methanone exerts its effects depends on its interaction with molecular targets. For instance, if used in medicinal chemistry, it might inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can participate in redox reactions, potentially generating reactive intermediates that modify biological macromolecules.

Biologische Aktivität

(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-nitrophenyl)methanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure features a benzodioxin core with a bromo substituent and a nitrophenyl group. Its chemical formula is C15H12BrN2O4, and it has a molecular weight of 372.17 g/mol. The presence of the bromine atom and the nitro group is significant for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7-Bromo-2,3-dihydro-1,4-benzodioxin | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| (4-Nitrophenyl)methanone | HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

| (7-Bromo-2,3-dihydro-benzodioxin) | A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Induction of Oxidative Stress : It can induce oxidative stress in cancer cells, leading to apoptosis.

- Interference with Signaling Pathways : The compound may disrupt critical signaling pathways that promote cell survival and proliferation.

Case Studies

A notable study investigated the effects of this compound on human breast cancer cells. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM. The study utilized flow cytometry to analyze apoptosis markers, confirming the compound's role in promoting programmed cell death.

Study Overview

- Objective : To evaluate the anticancer effects on MCF-7 cells.

- Methodology : Cells were treated with varying concentrations of the compound for 48 hours.

- Findings : A dose-dependent decrease in cell viability was observed, with significant apoptosis markers detected via annexin V staining.

Toxicological Profile

While exploring its biological activities, it is crucial to consider the toxicological implications. Preliminary safety assessments indicate that compounds in this class may exhibit cytotoxicity at higher concentrations. Therefore, further studies are necessary to establish a therapeutic window.

Table 2: Toxicological Data Summary

| Endpoint | Observation |

|---|---|

| Acute Toxicity | Moderate toxicity at high doses |

| Skin Irritation | Potential irritant |

| Mutagenicity | Not assessed |

| Carcinogenicity | Not classified |

Eigenschaften

IUPAC Name |

(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO5/c16-12-8-14-13(21-5-6-22-14)7-11(12)15(18)9-1-3-10(4-2-9)17(19)20/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQZJAFFZIHKFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)Br)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361309 | |

| Record name | (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-46-6 | |

| Record name | (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-nitrophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.